

Technical Support Center: Ro5-3335 Oral Administration in Mice

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Compound of Interest

Compound Name: Ro5-3335

Cat. No.: B1662637

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Ro5-3335** for oral administration in mice.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of **Ro5-3335**?

Ro5-3335 is a small molecule inhibitor of the protein-protein interaction between Runt-related transcription factor 1 (RUNX1) and core-binding factor beta (CBF β).^{[1][2][3][4][5][6][7][8][9]} By inhibiting this interaction, **Ro5-3335** represses the transcriptional activity of the RUNX1/CBF β complex, which is crucial for normal hematopoiesis and is often dysregulated in certain types of leukemia.^{[1][2][3][4][5][6][7][8][9]}

2. What is the recommended dose for oral administration of **Ro5-3335** in mice?

A commonly cited dosage in published studies is 300 mg/kg/day.^{[1][4]} This dose has been shown to be effective in reducing leukemia burden in a mouse model when administered daily for 30 days.^{[1][4]}

3. What are suitable vehicles for formulating **Ro5-3335** for oral administration in mice?

Ro5-3335 is poorly soluble in aqueous solutions. Therefore, a co-solvent system is typically required. Two commonly used formulations are:

- 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline^[4]

- 10% DMSO + 90% Corn Oil[4]

4. What are the known potential side effects of **Ro5-3335** in mice?

As a benzodiazepine derivative, **Ro5-3335** may cause drowsiness in mice.[10] In one study, long-term administration of 300 mg/kg/day resulted in reduced total red blood cell count, increased platelets, and changes in white blood cell differentials.[1]

5. How should **Ro5-3335** be stored?

Ro5-3335 powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). In solvent, it should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1][4]

Troubleshooting Guides

Formulation and Administration Issues

Issue	Possible Cause	Recommended Solution
Ro5-3335 precipitates out of solution during formulation.	Incomplete dissolution or temperature changes.	Gently warm the solution and/or use sonication to aid dissolution. ^[4] Prepare the formulation fresh before each use.
The formulation is too viscous for oral gavage.	High concentration of PEG300 or corn oil.	Ensure the formulation components are at room temperature before mixing. If viscosity remains an issue, consider the alternative formulation or slightly warming the formulation just before administration.
Mouse struggles excessively during oral gavage.	Stress and discomfort from the procedure.	Ensure proper handling and restraint techniques. Consider using a flexible gavage needle to minimize potential trauma. Anesthesia is an option for particularly difficult animals, but its potential interaction with the compound should be considered.
Suspected misdosing or leakage after gavage.	Improper gavage technique.	Verify the correct placement of the gavage needle. Administer the formulation slowly and steadily. Observe the mouse for a few minutes post-gavage to check for any signs of leakage from the mouth or nose.

In-Experiment Observations

Observation	Possible Cause	Recommended Action
Mice appear drowsy or lethargic after dosing.	Known side effect of the benzodiazepine structure of Ro5-3335. [10]	Monitor the animals closely. Ensure they have easy access to food and water. If lethargy is severe or accompanied by other signs of distress, consider reducing the dose or consulting with a veterinarian.
Significant weight loss in the treatment group.	Toxicity or reduced food/water intake due to lethargy or other side effects.	Monitor body weight daily. Provide palatable, high-energy food supplements if necessary. If weight loss exceeds 15-20% of baseline, consider euthanizing the animal or reducing the dose.
No discernible therapeutic effect at the standard dose.	Insufficient drug exposure, rapid metabolism, or resistance.	Verify the accuracy of the formulation and dosing. Consider performing a pharmacokinetic study to determine the plasma concentration of Ro5-3335. If exposure is low, a different vehicle or administration route may be necessary.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of **Ro5-3335** in Human Leukemia Cell Lines

Cell Line	IC50 (μM)
ME-1	1.1 [1] [4]
Kasumi-1	21.7 [1] [4]
REH	17.3 [1] [4]

Table 2: In Vivo Efficacy of **Ro5-3335** in a Mouse Leukemia Model

Treatment Group	Dosage	Administration Route	Duration	Outcome
Ro5-3335	300 mg/kg/day	Oral (in feeding dough)	30 days	Reduced the number of c-kit+ cells and leukemic cell infiltration in the liver, bone marrow, and spleen. [1] [4]

Experimental Protocols

Protocol 1: Preparation of **Ro5-3335** Formulation (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline)

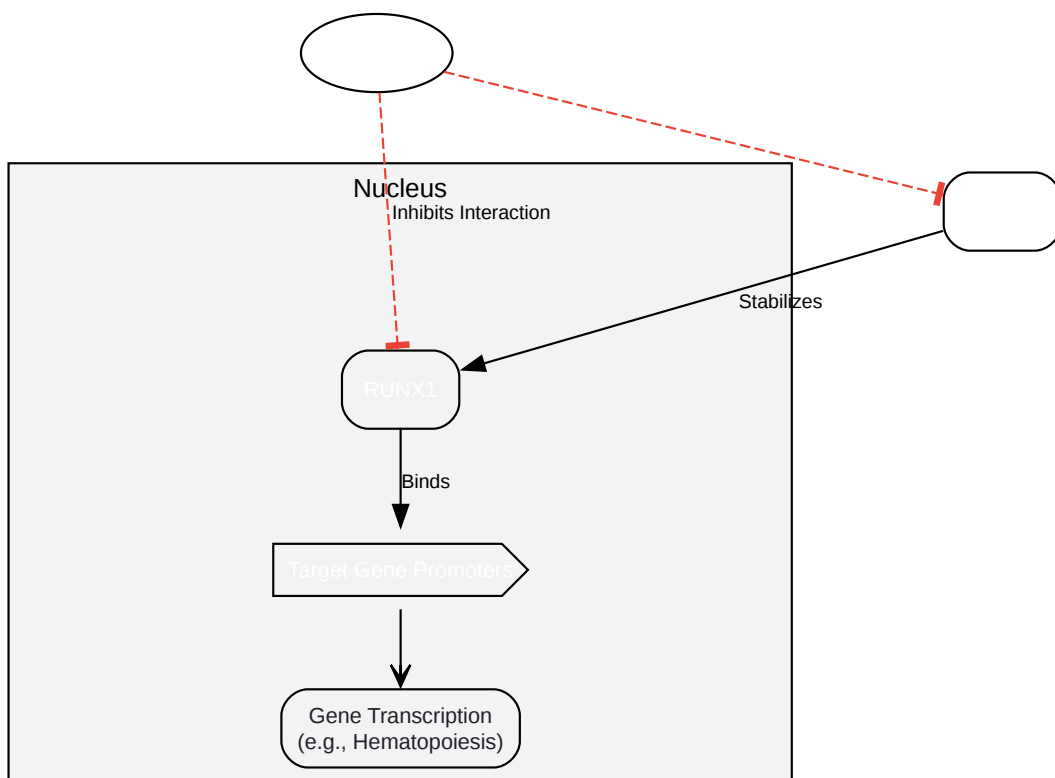
This protocol is adapted from supplier recommendations.[\[4\]](#)

- Prepare a stock solution of **Ro5-3335** in DMSO. For example, dissolve **Ro5-3335** in DMSO to a concentration of 25 mg/mL. This may require warming and/or sonication.
- In a sterile tube, add the required volume of PEG300.
- Add the appropriate volume of the **Ro5-3335** DMSO stock solution to the PEG300 and mix thoroughly. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL stock to 400 µL of PEG300.
- Add the required volume of Tween-80 to the mixture and mix until a homogenous solution is formed.
- Add the final volume of saline and vortex thoroughly.
- It is recommended to prepare this formulation fresh daily.

Protocol 2: Oral Gavage Administration in Mice

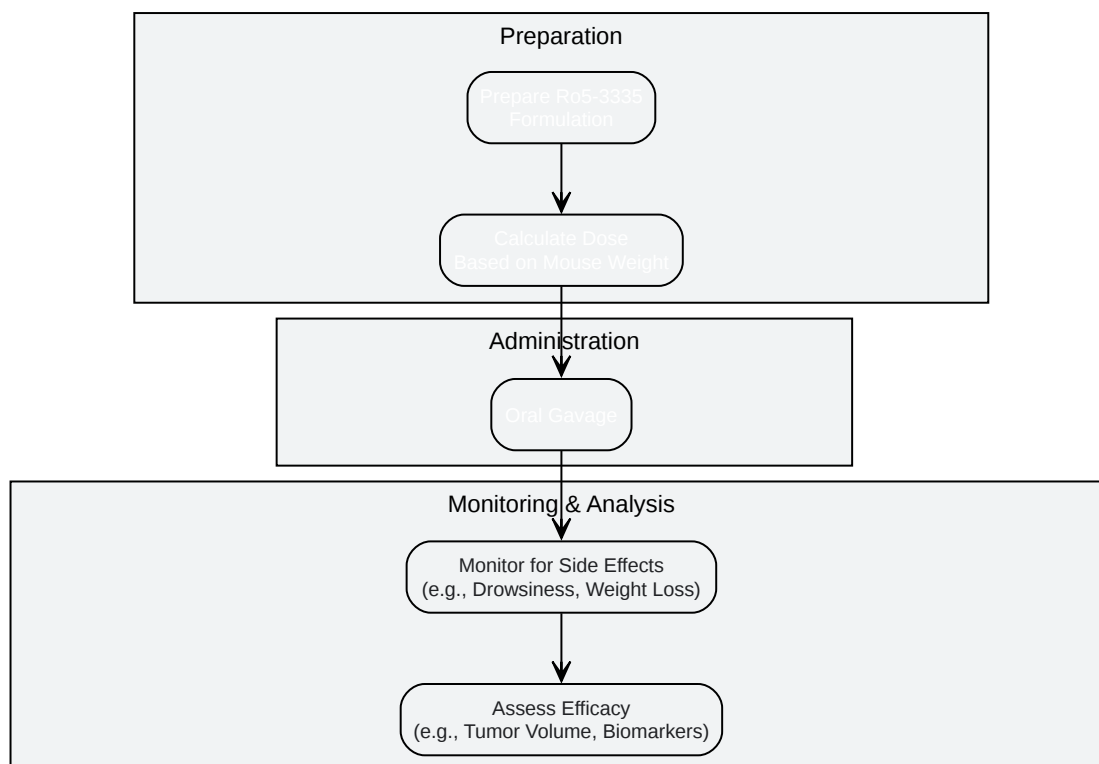
- Accurately weigh the mouse to determine the correct volume of the formulation to administer.
- Draw the calculated volume of the **Ro5-3335** formulation into a syringe fitted with a proper-sized oral gavage needle.
- Properly restrain the mouse to immobilize its head and straighten its neck and back.
- Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
- Once the needle is in the correct position (a slight resistance may be felt as it passes into the esophagus), slowly dispense the liquid.
- Carefully remove the gavage needle and return the mouse to its cage.
- Monitor the mouse for any immediate adverse reactions.

Visualizations



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Caption: **Ro5-3335** inhibits the RUNX1-CBF β signaling pathway.



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Caption: Experimental workflow for **Ro5-3335** oral administration in mice.

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